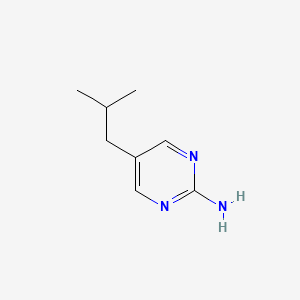

5-Isobutylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)3-7-4-10-8(9)11-5-7/h4-6H,3H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKIJEZSDKOGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Isobutylpyrimidin-2-amine: A Technical Guide for Researchers

Compound Identity and Availability

As of late 2025, a dedicated CAS number for 5-Isobutylpyrimidin-2-amine has not been assigned. Consequently, there are no direct commercial suppliers for this specific molecule. Researchers interested in studying this compound will likely need to undertake its chemical synthesis. The necessary precursors for such a synthesis are, however, commercially available from various chemical suppliers.

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a well-established chemical pathway for the creation of 5-substituted pyrimidin-2-amines. The primary strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine. In this case, an isobutyl-substituted malonic ester is the key precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and may require optimization.

Step 1: Synthesis of Diethyl Isobutylmalonate

The initial step is the alkylation of diethyl malonate with an isobutyl halide.

-

Reagents and Materials:

-

Diethyl malonate

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Isobutyl bromide

-

Absolute ethanol

-

Toluene

-

Hexane

-

Standard laboratory glassware for reflux and extraction

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add isobutyl bromide dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After cooling, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl isobutylmalonate.

-

Purify the crude product by vacuum distillation.

-

Step 2: Condensation with Guanidine to form 5-Isobutylpyrimidin-2,4-diol

-

Reagents and Materials:

-

Diethyl isobutylmalonate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir for a short period.

-

Add the purified diethyl isobutylmalonate to the reaction mixture.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., hydrochloric acid).

-

The resulting precipitate, 5-Isobutylpyrimidin-2,4-diol, can be collected by filtration, washed with cold ethanol, and dried.

-

Step 3: Chlorination to 2-Amino-4,6-dichloro-5-isobutylpyrimidine

-

Reagents and Materials:

-

5-Isobutylpyrimidin-2,4-diol

-

Phosphorus oxychloride (POCl₃)

-

A suitable base (e.g., N,N-dimethylaniline)

-

-

Procedure:

-

Carefully add 5-Isobutylpyrimidin-2,4-diol to an excess of phosphorus oxychloride.

-

Add a catalytic amount of a base like N,N-dimethylaniline.

-

Heat the mixture to reflux for several hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-Amino-4,6-dichloro-5-isobutylpyrimidine.

-

Step 4: Reductive Dechlorination to this compound

-

Reagents and Materials:

-

2-Amino-4,6-dichloro-5-isobutylpyrimidine

-

Palladium on carbon (Pd/C) catalyst

-

A suitable hydrogen source (e.g., hydrogen gas or ammonium formate)

-

A suitable solvent (e.g., ethanol or methanol)

-

A base (e.g., triethylamine or magnesium oxide)

-

-

Procedure:

-

Dissolve 2-Amino-4,6-dichloro-5-isobutylpyrimidine in the chosen solvent.

-

Add the Pd/C catalyst and the base.

-

If using hydrogen gas, subject the mixture to a hydrogen atmosphere. If using a hydrogen donor like ammonium formate, add it to the mixture and heat.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Biological Relevance and Potential Applications

While the specific biological activity of this compound has not been reported, the 2-aminopyrimidine scaffold is a well-known pharmacophore in medicinal chemistry. Derivatives of 2-aminopyrimidine have been investigated for a wide range of therapeutic applications, particularly as kinase inhibitors in oncology.

Potential Therapeutic Targets:

-

Cyclin-Dependent Kinases (CDKs): Various substituted pyrimidines are known to be potent inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs is a validated strategy in cancer therapy.

-

Polo-like Kinase 4 (PLK4): PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel pyrimidin-2-amine derivatives have been identified as potent PLK4 inhibitors.[1]

-

Other Kinases: The 2-aminopyrimidine core has been utilized in the design of inhibitors for numerous other kinases involved in cancer and other diseases.

The isobutyl group at the 5-position would provide a lipophilic moiety that could influence the compound's binding affinity and pharmacokinetic properties.

Quantitative Data of Structurally Related Compounds

The following table summarizes the inhibitory activities of some 5-substituted pyrimidine derivatives against relevant kinases, providing a benchmark for the potential efficacy of this compound.

| Compound Class | 5-Substituent | Target Kinase | IC₅₀ (nM) | Reference |

| O⁴-sec-Butoxy-N²-arylsulfonamido-6-aminopyrimidine | -CHO | CDK2 | 0.8 | |

| O⁴-sec-Butoxy-N²-arylsulfonamido-6-aminopyrimidine | -CH=NOH | CDK2 | 7.4 | |

| Pyrimidin-2-amine derivative | Varied aryl groups | PLK4 | 6.7 | [1] |

Visualizations

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathway Involvement

Caption: Inhibition of the CDK4/6 pathway by a hypothetical 2-aminopyrimidine derivative.

References

The Rising Therapeutic Potential of Pyrimidin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone in medicinal chemistry. Among its numerous derivatives, pyrimidin-2-amines have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide delves into the core aspects of novel pyrimidin-2-amine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Abstract

Pyrimidin-2-amine derivatives represent a versatile and highly sought-after scaffold in modern drug discovery, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. Their ability to act as "hinge-binding" motifs allows for potent and selective inhibition of various protein kinases, a critical class of enzymes often dysregulated in disease. This guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of recently developed pyrimidin-2-amine derivatives, supported by structured data, detailed methodologies, and pathway diagrams to facilitate further research and development in this exciting field.

Biological Activities and Therapeutic Targets

Novel pyrimidin-2-amine derivatives have demonstrated a remarkable range of biological activities, primarily centered around the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers and other diseases.[1] Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, are of particular interest due to their structural similarity to purines, allowing them to function as bioisosteres and interact with a wide array of biological receptors.[2][3]

Anticancer Activity

The most extensively studied application of pyrimidin-2-amine derivatives is in oncology. These compounds have shown potent inhibitory activity against several key kinases implicated in cancer progression.

-

Polo-like Kinase 4 (PLK4) Inhibition: A series of novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of PLK4.[4] Compound 8h from one such study exhibited a remarkable PLK4 IC50 value of 0.0067 μM and demonstrated excellent antiproliferative activity against breast cancer cells.[4]

-

Aurora Kinase Inhibition: Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase, leading to the reduction of oncogenic proteins like cMYC and MYCN.[5][6] Lead compound 13 in one study potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 of less than 200 nM.[5][6]

-

β-Glucuronidase Inhibition: Certain 2-aminopyrimidine derivatives have been synthesized and evaluated for their β-glucuronidase inhibitory activity.[7] Compound 24 showed activity far superior to the standard D-saccharic acid 1,4-lactone, with an IC50 value of 2.8 ± 0.10 µM.[7]

-

Broad-Spectrum Antiproliferative Activity: Many newly synthesized pyrimidine derivatives have exhibited inhibitory activity against a wide range of cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer.[8]

Antimicrobial and Other Activities

Beyond cancer, pyrimidin-2-amine derivatives have shown promise in combating microbial infections and other conditions.

-

Antibacterial and Antifungal Activity: Several novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have demonstrated moderate antimicrobial activity against various bacterial and fungal strains.[9] Thieno[2,3-d]pyrimidine derivatives have also been screened for their antibacterial and antifungal properties.[2]

-

Antioxidant Activity: Some synthesized pyrimidine derivatives have shown good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assays.[9]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected novel pyrimidin-2-amine derivatives from recent studies.

Table 1: PLK4 Inhibitory Activity of Novel Pyrimidin-2-amine Derivatives [4]

| Compound | PLK4 IC50 (μM) | Antiproliferative Activity |

| 3r | 0.0174 | Strong |

| 8a | 0.5196 | Decreased |

| 8h | 0.0067 | Excellent (Breast Cancer Cells) |

Table 2: Aurora Kinase Inhibitory and Antiproliferative Activity [5][6]

| Compound | Target | IC50 (nM) | Cell Line | Effect |

| 13 | Aurora A | < 200 | High-MYC SCLC | >50% reduction in cMYC/MYCN at 1.0 μM |

Table 3: β-Glucuronidase Inhibitory Activity [7]

| Compound | IC50 (μM) |

| 24 | 2.8 ± 0.10 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a reproducible framework for further investigation.

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a substituted amine with a pyrimidine core. For example, 2-amino-4,6-dichloropyrimidine can be reacted with various amines in the presence of triethylamine under solvent-free conditions at 80–90 °C.[7] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the addition of distilled water precipitates the product, which is then filtered and purified.[7]

Another approach involves the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with different ketones to yield novel derivatives.[9]

In Vitro Kinase Inhibition Assay (Example: PLK4)

The inhibitory activity of compounds against a specific kinase is often determined using an in vitro enzyme activity assay.

-

Reagents and Materials: Recombinant human PLK4 enzyme, appropriate substrate (e.g., a peptide), ATP, assay buffer, and the test compounds.

-

Procedure:

-

The test compounds are serially diluted to various concentrations.

-

The PLK4 enzyme is incubated with the test compound for a predetermined period.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radioactivity-based assays (if using [γ-³²P]ATP) or fluorescence/luminescence-based assays.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

Cell Proliferation Assay (e.g., MTT Assay)

The antiproliferative activity of the synthesized compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines (e.g., breast cancer, SCLC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

After incubation, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble purple formazan.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration required to inhibit cell growth by 50%) is determined.[8]

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins, such as cMYC and MYCN, following treatment with a compound.

-

Protein Extraction: Cells are treated with the test compound for a specified time. The cells are then lysed to extract total protein.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-cMYC).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.[5][6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrimidin-2-amine derivatives and a typical experimental workflow for their evaluation.

Caption: A typical experimental workflow for the development of novel pyrimidin-2-amine derivatives.

Caption: Inhibition of the Aurora A Kinase signaling pathway by a pyrimidin-2-amine derivative.

Conclusion and Future Directions

The diverse biological activities of novel pyrimidin-2-amine derivatives underscore their immense potential as therapeutic agents. Their success as kinase inhibitors, particularly in the realm of oncology, has paved the way for the development of next-generation targeted therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles. Furthermore, exploring the full therapeutic landscape of this versatile scaffold may uncover novel applications in other disease areas. The continued investigation of pyrimidin-2-amine derivatives holds great promise for addressing unmet medical needs and advancing the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. ijacskros.com [ijacskros.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: Theoretical and Computational Studies of 5-Isobutylpyrimidin-2-amine

Disclaimer: As of October 2025, dedicated theoretical and computational studies specifically on 5-Isobutylpyrimidin-2-amine are not available in the public scientific literature. This guide provides a comprehensive overview based on established principles of computational chemistry and experimental data from closely related 5-alkyl-2-aminopyrimidine analogs. The presented data and protocols are intended to be representative and predictive for this compound, offering a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the 2-aminopyrimidine class of molecules. The core structure consists of a pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3, substituted with an amino group at the 2-position and an isobutyl group at the 5-position. The 2-aminopyrimidine scaffold is a well-recognized pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds, including approved drugs. The isobutyl substituent at the 5-position is expected to modulate the compound's lipophilicity, steric profile, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

Theoretical and Computational Properties

While specific computational studies on this compound are not published, density functional theory (DFT) and other computational methods are routinely used to predict the properties of such molecules. The following data is a projection based on studies of analogous 5-alkyl-2-aminopyrimidines.

Molecular Geometry and Electronic Properties

DFT calculations, typically using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry, electronic structure, and vibrational frequencies.

Table 1: Predicted Geometrical and Electronic Properties of this compound

| Parameter | Predicted Value |

| Dipole Moment (Debye) | 1.5 - 2.5 |

| HOMO Energy (eV) | -5.5 to -6.5 |

| LUMO Energy (eV) | -0.5 to -1.5 |

| HOMO-LUMO Gap (eV) | 4.5 - 5.5 |

| Molecular Formula | C8H13N3 |

| Molecular Weight | 151.21 g/mol |

Note: These values are estimations based on structurally similar compounds and require experimental or specific computational verification.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. The isobutyl group would exhibit a more neutral potential (green).

Molecular Docking

Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a protein target. For 2-aminopyrimidine derivatives, common targets include kinases, for which the 2-amino group often forms critical hydrogen bonds with the hinge region of the ATP-binding site. The 5-isobutyl group would likely occupy a hydrophobic pocket, contributing to the binding affinity.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis and biological evaluation of 5-alkyl-2-aminopyrimidines, which are adaptable for this compound.

Synthesis Protocol

A common route for the synthesis of 5-substituted-2-aminopyrimidines involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.

Protocol: Synthesis of this compound

-

Preparation of the β-ketoaldehyde equivalent: Isovaleraldehyde is reacted with a suitable formylating agent (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide to generate the sodium salt of 3-isobutyl-2-propenal.

-

Condensation with Guanidine: The resulting enolate is then reacted with guanidine hydrochloride in a suitable solvent such as ethanol.

-

Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Biological Evaluation Protocol: Kinase Inhibition Assay

Given that many 2-aminopyrimidines are kinase inhibitors, a representative protocol for a kinase inhibition assay is provided.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for a target kinase)

-

Reagents and Materials: Target kinase, substrate peptide, ATP, this compound (test compound), positive control inhibitor, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

A solution of the test compound is prepared in DMSO and serially diluted.

-

The kinase, substrate, and test compound are incubated together in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using the detection reagent and a luminometer.

-

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships relevant to the study of this compound.

Caption: General experimental workflow for the synthesis and evaluation of this compound.

Caption: Logical relationship from compound properties to drug candidacy.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on the extensive research on analogous 2-aminopyrimidine derivatives, it is reasonable to predict that this compound may exhibit interesting biological activities, particularly in the domain of kinase inhibition. The theoretical and experimental frameworks outlined in this guide provide a robust starting point for future research into the specific properties and potential applications of this compound. Further dedicated computational and experimental studies are necessary to fully elucidate its chemical and biological profile.

Spectroscopic Profile of 5-Isobutylpyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Isobutylpyrimidin-2-amine. In the absence of direct experimental spectra in publicly available databases, this document synthesizes information from analogous compounds and spectroscopic principles to offer a robust, expected spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the NMR, IR, and MS analysis of this compound. These predictions are based on the analysis of its constituent parts: the 2-aminopyrimidine ring and the 5-isobutyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 2H | H-4, H-6 (Pyrimidine ring protons) |

| ~4.8 | Broad Singlet | 2H | -NH₂ (Amine protons) |

| ~2.4 | Doublet | 2H | -CH₂- (Methylene protons of isobutyl group) |

| ~1.9 | Multiplet | 1H | -CH- (Methine proton of isobutyl group) |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ (Methyl protons of isobutyl group) |

Note: The chemical shift of the amine protons is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 (Carbon bearing the amino group) |

| ~158 | C-4, C-6 (Pyrimidine ring carbons) |

| ~115 | C-5 (Carbon bearing the isobutyl group) |

| ~45 | -CH₂- (Methylene carbon of isobutyl group) |

| ~29 | -CH- (Methine carbon of isobutyl group) |

| ~22 | -CH(CH₃)₂ (Methyl carbons of isobutyl group) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric) of primary amine |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch (isobutyl group) |

| 1650-1580 | Strong | N-H bend (scissoring) of primary amine |

| 1580-1400 | Medium-Strong | C=C and C=N stretching of pyrimidine ring |

| 1470-1450 | Medium | C-H bend (isobutyl group) |

| 1385-1365 | Medium | C-H bend (gem-dimethyl of isobutyl group) |

| 1250-1020 | Medium | C-N stretch |

| 910-665 | Broad | N-H wag |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity | Notes |

| 151 | [M]⁺ | Molecular ion |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical |

| 108 | [M - C₃H₇]⁺ | Loss of an isopropyl radical (alpha-cleavage) |

| 95 | [M - C₄H₈]⁺ | McLafferty rearrangement, loss of isobutylene |

| 79 | [C₄H₃N₂]⁺ | Pyrimidine ring fragment |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the solvent contains a pre-calibrated reference.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2]

-

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

-

If the resulting film is too thin (weak absorption), add another drop of the solution and let it evaporate. If it is too thick (strong, saturated absorption), clean the plate and prepare a more dilute solution.

-

-

Data Acquisition:

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plate thoroughly with an appropriate solvent after the measurement.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

For a pure, volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS), which is ideal for separating mixtures and analyzing pure compounds.[3]

-

-

Ionization and Analysis:

-

The sample is introduced into the high-vacuum ion source of the mass spectrometer.

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5]

-

This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and induces fragmentation.[4]

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

References

Exploring the Chemical Space of 5-Isobutylpyrimidin-2-amine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical space of 5-isobutylpyrimidin-2-amine analogs, a promising scaffold in modern drug discovery. While direct research on the named compound is limited in publicly available literature, a wealth of data on structurally related 5-substituted 2-aminopyrimidines allows for a comprehensive exploration of their synthetic accessibility, structure-activity relationships (SAR), and biological potential. This document provides an in-depth overview of this chemical space, focusing on kinase inhibition and modulation of key signaling pathways, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction to the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the development of kinase inhibitors. The substitution pattern on the pyrimidine ring allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-position, in particular, offers a vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket, influencing selectivity and potency. The isobutyl group, a small, lipophilic moiety, is an attractive substituent for probing hydrophobic pockets and improving cell permeability.

Synthesis of 5-Substituted 2-Aminopyrimidine Analogs

The synthesis of 5-alkyl-2-aminopyrimidines can be achieved through various synthetic routes. A common and effective strategy involves the use of a halogenated pyrimidine intermediate, followed by a cross-coupling reaction to introduce the desired alkyl group. A plausible and adaptable route for the synthesis of this compound is outlined below, based on established methodologies for similar analogs.

General Synthetic Workflow

The overall synthetic strategy involves two key steps: the bromination of 2-aminopyrimidine and a subsequent Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyrimidine [1]

-

Materials: 2-Aminopyrimidine, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (1.05 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight in the dark.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with water and filter to collect the crude product.

-

Dry the solid under vacuum to yield 2-amino-5-bromopyrimidine.

-

Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound [2]

-

Materials: 2-Amino-5-bromopyrimidine, Isobutylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl₂), Potassium carbonate (K₂CO₃), 1,2-Dimethoxyethane (DME).

-

Procedure:

-

To a reaction vessel, add 2-amino-5-bromopyrimidine (1.0 eq), isobutylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous 1,2-dimethoxyethane (DME).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Biological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound have shown significant activity as inhibitors of various protein kinases. The 5-substituent plays a crucial role in determining the potency and selectivity of these compounds.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif. Variations at the 5-position can influence interactions within the ATP binding site, often extending into the solvent-exposed region. This allows for the modulation of selectivity between different kinases.

Table 1: Kinase Inhibitory Activity of 5-Substituted Pyrimidine Analogs

| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) | Reference |

| 1a | -H | CDK9/cyclin T1 | >10,000 | |

| 1b | -Methyl | CDK9/cyclin T1 | 2,400 | |

| 1c | -Ethyl | CDK9/cyclin T1 | 820 | |

| 1d | -CN | CDK9/cyclin T1 | 190 | |

| 2a | -Phenyl | Adenosine Kinase | 1,100 | [3] |

| 2b | -Thiophen-2-yl | Adenosine Kinase | 250 | [3] |

| 2c | -Cyclohexyl | Adenosine Kinase | 50 | [3] |

| 3a | -H | CDK2 | >10,000 | |

| 3b | -F | CDK2 | 3,000 | |

| 3c | -Cl | CDK2 | 1,500 |

Note: Data for compounds 1a-d and 3a-c are representative values based on published SAR studies of similar 2-anilinopyrimidine series and are intended to illustrate trends.

From the available data, it is evident that the nature of the 5-substituent has a profound impact on kinase inhibitory activity. Small alkyl groups, as well as larger hydrophobic moieties like cyclohexyl, can enhance potency, likely by engaging with hydrophobic pockets within the kinase active site.

Signaling Pathways Modulated by 2-Aminopyrimidine Analogs

The therapeutic effects of 2-aminopyrimidine-based kinase inhibitors are often attributed to their modulation of critical cellular signaling pathways that are dysregulated in diseases such as cancer.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade in immunity and cell proliferation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

Caption: The JAK-STAT signaling pathway and the inhibitory action of 2-aminopyrimidine analogs.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers.

Caption: The canonical Wnt signaling pathway, a potential target for 2-aminopyrimidine analogs.

Detailed Kinase Assay Protocols

To assess the inhibitory potential of novel this compound analogs, robust and reproducible kinase assays are essential. The following are representative protocols for two relevant kinases.

CDK2/Cyclin A2 Kinase Assay

-

Principle: This assay measures the phosphorylation of a substrate peptide by CDK2/Cyclin A2. The amount of phosphorylation is quantified, and the inhibitory effect of a compound is determined by the reduction in phosphorylation.

-

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

Biotinylated peptide substrate (e.g., a derivative of Histone H1 or Rb protein)

-

ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Test compounds dissolved in DMSO

-

Stop solution (e.g., EDTA)

-

Detection reagents (e.g., HTRF, luminescence-based ADP detection)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

-

In a 384-well plate, add the diluted test compound.

-

Add the CDK2/Cyclin A2 enzyme to the wells containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Perform the detection step according to the manufacturer's protocol for the chosen detection method.

-

Measure the signal (e.g., fluorescence or luminescence).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

PLK4 Kinase Assay

-

Principle: This assay quantifies the activity of PLK4 by measuring the phosphorylation of a specific substrate. The inhibitory activity of compounds is assessed by the reduction in this phosphorylation.

-

Materials:

-

Recombinant human PLK4 enzyme

-

Substrate (e.g., casein or a specific peptide substrate)

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP, or for non-radioactive assays, unlabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds in DMSO

-

Stop solution (e.g., phosphoric acid for radiometric assays)

-

-

Procedure:

-

Serially dilute the test compounds in DMSO and then in the kinase reaction buffer.

-

Add the diluted compounds to a 96-well or 384-well plate.

-

Add the PLK4 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

-

Start the kinase reaction by adding a solution containing the substrate and ATP.

-

Allow the reaction to proceed for a defined time (e.g., 45-60 minutes) at 30°C.

-

Terminate the reaction by adding the stop solution.

-

For radiometric assays, spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and measure the radioactivity using a scintillation counter. For non-radiometric assays, follow the specific detection protocol.

-

Determine the IC50 values by analyzing the dose-response curves.

-

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. While direct experimental data for the title compound is not extensively available, the rich body of literature on related 5-substituted 2-aminopyrimidines provides a strong foundation for understanding the structure-activity relationships and for designing new, potent, and selective modulators of key cellular signaling pathways. The synthetic routes are well-established, and robust assay protocols are available to facilitate the biological evaluation of new chemical entities within this promising chemical space. Further exploration of this class of compounds is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide on the Initial Toxicity Screening of 5-Isobutylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive strategy for the initial toxicity screening of the novel chemical entity, 5-Isobutylpyrimidin-2-amine. In the absence of existing toxicological data, a tiered, multi-faceted approach is essential to characterize the potential hazards of this molecule. This document provides a framework for conducting a series of in silico, in vitro, and, if necessary, in vivo assays to assess cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability. Detailed experimental protocols for key assays are provided, along with templates for data presentation to facilitate clear interpretation and comparison. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to enhance understanding of the toxicological assessment process. The primary objective is to equip researchers and drug development professionals with the necessary information to make informed decisions regarding the continued development of this compound.

Introduction

This compound is a novel heterocyclic amine with potential applications in pharmaceutical development. As with any new chemical entity intended for therapeutic use, a thorough evaluation of its safety profile is paramount. This guide presents a systematic approach to the initial toxicity screening of this compound, designed to identify potential liabilities early in the development process. The proposed screening cascade is aligned with international regulatory guidelines and best practices in toxicology.

Tiered Toxicity Screening Strategy

A tiered approach to toxicity testing is recommended to efficiently and ethically assess the safety of this compound. This strategy begins with computational and in vitro methods to minimize the use of animal testing, progressing to more complex assays as needed.

Tier 1: In Silico and In Vitro Screening

-

Computational Toxicity Prediction: Utilize Quantitative Structure-Activity Relationship (QSAR) models and other predictive software to estimate potential toxicities.[1][2][3][4][5]

-

Cytotoxicity Assessment: Determine the concentration at which the compound induces cell death.

-

Genotoxicity Assessment: Evaluate the potential of the compound to damage genetic material.

-

Cardiotoxicity Assessment (hERG Assay): Screen for potential inhibition of the hERG potassium channel, a key indicator of cardiac risk.[6][7][8][9][10]

-

Metabolic Stability and CYP450 Inhibition: Assess the compound's metabolic fate and its potential for drug-drug interactions.[11][12][13][14][15]

Tier 2: In Vivo Screening (if warranted by Tier 1 results and intended use)

-

Acute Oral Toxicity: Determine the short-term toxicity of a single high dose of the compound.

-

Repeated Dose Toxicity (28-day study): Evaluate the effects of longer-term exposure to the compound.[16][17][18][19][20]

Experimental Protocols

In Vitro Cytotoxicity Assay

Principle: This assay measures the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a relevant human cell line (e.g., HepG2). Common methods include MTT or LDH release assays.[21][22][23]

Methodology:

-

Cell Culture: Plate cells in a 96-well plate and incubate until they reach the desired confluence.

-

Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the appropriate reagent (e.g., MTT) and measure the signal (e.g., absorbance) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[24][25][26][27] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Methodology:

-

Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: Expose the bacterial strains to various concentrations of this compound using the plate incorporation or pre-incubation method.

-

Scoring: Count the number of revertant colonies after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[28][29][30][31][32]

Methodology:

-

Cell Treatment: Treat a suitable mammalian cell line (e.g., CHO, TK6) with various concentrations of this compound, with and without metabolic activation (S9).

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

hERG Patch-Clamp Assay

Principle: The hERG assay is a critical component of cardiovascular safety assessment.[6][7][8][9][10] It directly measures the effect of a compound on the electrical current flowing through the hERG potassium ion channel, which is crucial for cardiac repolarization.

Methodology:

-

Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293).

-

Patch-Clamp Electrophysiology: Use automated or manual patch-clamp techniques to measure the hERG current in individual cells.

-

Compound Application: Apply a range of concentrations of this compound to the cells and record the corresponding changes in the hERG current.

-

Data Analysis: Determine the IC50 value for hERG channel inhibition.

Cytochrome P450 (CYP450) Inhibition Assay

Principle: This assay evaluates the potential of this compound to inhibit the activity of major drug-metabolizing CYP450 enzymes.[11][12][13][14][15] Inhibition of these enzymes can lead to adverse drug-drug interactions.

Methodology:

-

Enzyme Source: Use human liver microsomes as a source of CYP450 enzymes.

-

Probe Substrates: Utilize specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

-

Incubation: Incubate the microsomes, a probe substrate, and a range of concentrations of this compound.

-

Metabolite Quantification: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

-

Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.

Data Presentation

Clear and concise presentation of quantitative data is crucial for interpretation and decision-making.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | Data |

| HepG2 | 48 | Data |

| HepG2 | 72 | Data |

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation | Result (e.g., Positive/Negative) |

| Ames Test | S. typhimurium TA98 | -S9 | Data |

| +S9 | Data | ||

| S. typhimurium TA100 | -S9 | Data | |

| +S9 | Data | ||

| Micronucleus Assay | CHO cells | -S9 | Data |

| +S9 | Data |

Table 3: Cardiotoxicity and Metabolic Profile of this compound

| Assay | Parameter | Result |

| hERG Assay | IC50 (µM) | Data |

| CYP450 Inhibition | CYP1A2 IC50 (µM) | Data |

| CYP2C9 IC50 (µM) | Data | |

| CYP2C19 IC50 (µM) | Data | |

| CYP2D6 IC50 (µM) | Data | |

| CYP3A4 IC50 (µM) | Data |

Visualizations

Signaling Pathways

Caption: Potential apoptosis signaling pathway induced by cellular stress.

Experimental Workflows

Caption: Tiered workflow for initial toxicity screening.

Conclusion and Next Steps

The initial toxicity screening of this compound, as outlined in this guide, provides a robust framework for identifying potential safety concerns. The results from these studies will be critical in guiding a go/no-go decision for further development. A comprehensive analysis of the data will inform the design of subsequent preclinical studies and ultimately support the progression of this compound towards clinical evaluation. It is recommended that all studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and regulatory acceptance.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 3. toxCSM | Home [biosig.lab.uq.edu.au]

- 4. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schrodinger.com [schrodinger.com]

- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 7. evotec.com [evotec.com]

- 8. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]

- 9. criver.com [criver.com]

- 10. fda.gov [fda.gov]

- 11. evotec.com [evotec.com]

- 12. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. criver.com [criver.com]

- 15. lnhlifesciences.org [lnhlifesciences.org]

- 16. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 24. nib.si [nib.si]

- 25. nucro-technics.com [nucro-technics.com]

- 26. enamine.net [enamine.net]

- 27. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. researchgate.net [researchgate.net]

- 29. criver.com [criver.com]

- 30. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 31. frontiersin.org [frontiersin.org]

- 32. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Acylsubstituted Pyrimidin-2-amines

Introduction

Pyrimidin-2-amines are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The pyrimidine ring is a fundamental component of nucleobases, such as cytosine and thymine, and is prevalent in a wide array of pharmaceuticals, including anticancer agents, antivirals, and kinase inhibitors. The introduction of an acyl group at the C5 position of the pyrimidine-2-amine scaffold can significantly influence the molecule's steric and electronic properties, often enhancing its biological activity and target specificity. This document provides detailed protocols and application notes for the synthesis of 5-acylsubstituted pyrimidin-2-amines, targeting researchers and professionals in organic synthesis and drug development.

Primary Synthetic Strategies

The most common and effective method for synthesizing 5-acylsubstituted pyrimidin-2-amines is through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine. A particularly useful variation of this method employs α,β-unsaturated ketones, known as chalcones, as precursors.

-

Cyclocondensation from Chalcones: This is a widely used two-step process. First, a chalcone is synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde. The resulting chalcone is then reacted with guanidine in the presence of a base. The guanidine attacks the β-carbon of the α,β-unsaturated system, followed by cyclization and dehydration to yield the final aromatic pyrimidine ring.[1]

-

Direct Cyclocondensation from β-Diketones: The classical Pinner synthesis involves the direct condensation of a 1,3-dicarbonyl compound with an amidine (in this case, guanidine) to form the pyrimidine ring.[2] This method is straightforward if the appropriately substituted 1,3-dicarbonyl compound is readily available.

-

Oxidative Aromatization: An alternative route involves the synthesis of a tetrahydropyrimidine-2-imine intermediate, followed by an oxidative aromatization step to furnish the desired 5-acylsubstituted pyrimidin-2-amine.[3]

The following sections will focus on the synthesis starting from chalcones, providing a general workflow, quantitative data, and a detailed experimental protocol.

Synthetic Pathway and Experimental Workflow

The synthesis of 5-acylsubstituted pyrimidin-2-amines from chalcones is a robust and versatile method. The general reaction scheme and experimental workflow are depicted below.

Figure 1: General synthetic pathway for 5-acylsubstituted pyrimidin-2-amines.

Figure 2: Experimental workflow for the synthesis of 5-acylsubstituted pyrimidin-2-amines.

Data Presentation

The following table summarizes the synthesis of a series of 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamines, demonstrating the versatility of the cyclocondensation reaction with various chalcone precursors.

| Compound ID | Ar-Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| 3a | -H | C₁₅H₁₂N₄ | 248.28 | 68 |

| 3b | -Cl | C₁₅H₁₁ClN₄ | 282.73 | 75 |

| 3c | -OCH₃ | C₁₆H₁₄N₄O | 278.31 | 72 |

| 3d | -CH₃ | C₁₆H₁₄N₄ | 262.31 | 65 |

| 3e | -NO₂ | C₁₅H₁₁N₅O₂ | 293.28 | 62 |

Data sourced from Der Pharma Chemica, 2011.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamines, which are examples of 5-acyl-type pyrimidines where the acyl group is part of the pyridinyl moiety.

Protocol 1: General Procedure for the Preparation of Chalcones (Intermediates)

This protocol describes the Claisen-Schmidt condensation to form the chalcone precursors.

Materials:

-

4-acetylpyridine (0.01 mol)

-

Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (0.01 mol)

-

Ethanol (40 mL)

-

Aqueous potassium hydroxide (KOH) solution (15 mL)

-

Hydrochloric acid (HCl) for acidification

-

Crushed ice

-

Magnetic stirrer and stir bar

-

Beaker or flask

Procedure:

-

In a flask, dissolve 4-acetylpyridine (0.01 mol) and the desired substituted benzaldehyde (0.01 mol) in 40 mL of ethanol.

-

Stir the mixture at room temperature and add the aqueous KOH solution (15 mL).

-

Continue stirring for 6 hours. The reaction mixture may become cloudy or form a precipitate.

-

After 6 hours, stop stirring and leave the mixture to stand at room temperature overnight.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with HCl until a solid precipitate forms.

-

Collect the solid chalcone by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure intermediate.

Protocol 2: Synthesis of 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine (3a-3e)

This protocol outlines the cyclocondensation of the chalcone intermediate with guanidine hydrochloride to yield the target pyrimidin-2-amine.

Materials:

-

3-(4-substitutedphenyl)-1-(pyridine-4-yl)prop-2-en-1-one (chalcone intermediate) (0.01 mol)

-

Guanidine hydrochloride (0.01 mol)

-

Ethanol (25 mL)

-

Potassium hydroxide (KOH) solution (5 mL)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Crushed ice

-

Filtration apparatus

Procedure:

-

Set up a reflux apparatus with a round-bottom flask and condenser.

-

In the flask, dissolve the chalcone intermediate (0.01 mol) and guanidine hydrochloride (0.01 mol) in 25 mL of ethanol.

-

Add 5 mL of the KOH solution to the mixture.

-

Heat the reaction mixture to reflux and maintain reflux for 10 hours. Monitor the reaction progress if possible (e.g., by TLC).

-

After 10 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of crushed ice. A solid product should precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold water to remove any inorganic salts.

-

Dry the product completely.

-

Recrystallize the crude product from ethanol to obtain the pure 4-(4-substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine.

The synthesis of 5-acylsubstituted pyrimidin-2-amines via the cyclocondensation of chalcones with guanidine is an efficient and versatile method applicable to a wide range of substrates. The protocols provided herein offer a reliable foundation for the laboratory preparation of these important heterocyclic compounds, which serve as valuable scaffolds in medicinal chemistry and drug discovery.

References

Application Notes and Protocols for In Vitro Evaluation of 5-Isobutylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in vitro evaluation of 5-Isobutylpyrimidin-2-amine, a novel compound with potential biological activity. Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, the following protocols are designed to assess its potential as a cytotoxic agent and a modulator of kinase-driven signaling pathways.

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance of the solubilized formazan solution.[1]

Experimental Protocol: MTT Assay

Materials:

-

This compound

-

Human cancer cell line (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[3]

-

96-well plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: MTT Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Kinase Inhibition Assay

The 2-aminopyrimidine core is a common scaffold in many kinase inhibitors. Therefore, evaluating this compound against a panel of kinases is a logical step. In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method involves quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Experimental Protocol: In Vitro Kinase Assay

Materials:

-

This compound

-

Recombinant human kinases (e.g., members of the MAPK pathway, cell cycle kinases)

-

Kinase-specific substrate (peptide or protein)

-

Kinase assay buffer

-

ATP (Adenosine triphosphate)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-32P]ATP)

-

Microplates (e.g., 384-well)

-

Plate reader compatible with the detection method

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase assay buffer.

-

Compound Addition: Add the diluted this compound or vehicle control to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should ideally be close to the Km value for the specific kinase to accurately determine the IC50.[5]

-

Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing 5-Isobutylpyrimidin-2-amine in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its ability to mimic the purine structure allows it to effectively interact with the ATP-binding sites of various kinases, making it a valuable starting point for the design of kinase inhibitors. The substitution at the 5-position of the pyrimidine ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The isobutyl group, a small, lipophilic moiety, is an attractive substituent at this position for its potential to engage in hydrophobic interactions within the target protein's active site. This document provides detailed application notes and experimental protocols for the use of 5-isobutylpyrimidin-2-amine as a scaffold in the design of novel kinase inhibitors, with a focus on targeting Polo-like kinase 4 (PLK4) and Bcr-Abl kinase.

Rationale for Targeting Kinases with the this compound Scaffold

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine scaffold can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition. The 5-isobutyl group can be oriented to occupy a hydrophobic pocket adjacent to the hinge region, thereby enhancing binding affinity and selectivity.

Polo-like Kinase 4 (PLK4)

PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is implicated in tumorigenesis, making it a promising target for anticancer therapies.[1][2]

Bcr-Abl Kinase

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl is a clinically validated strategy for the treatment of CML.

Data Presentation: Biological Activity of Structurally Related Aminopyrimidine Kinase Inhibitors

While specific data for this compound derivatives are not extensively available in the public domain, the following tables summarize the biological activities of structurally related aminopyrimidine-based inhibitors targeting PLK4 and Bcr-Abl. This data serves as a valuable reference for the design and optimization of novel compounds based on the this compound scaffold.

Table 1: PLK4 Inhibitory Activity of Aminopyrimidine Derivatives

| Compound ID | Core Scaffold | R-group at position 5 | PLK4 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |

| Compound 8h [2] | Pyrimidin-2-amine | Varied (not isobutyl) | 0.0067 | MCF-7 | Not Reported |

| WY29 [1] | 1H-pyrazolo[3,4-d]pyrimidine | Varied (not isobutyl) | 0.027 | MCF-7 | Not Reported |

| BT474 | Not Reported | ||||

| MDA-MB-231 | Not Reported | ||||

| Compound 24j | 1H-pyrazolo[3,4-d]pyrimidine | Varied (not isobutyl) | 0.0002 | MCF-7 | 0.36 |

| BT474 | 1.35 | ||||

| MDA-MB-231 | 2.88 |

Table 2: Bcr-Abl Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound ID | Core Scaffold | R-group at position 5 | Bcr-Abl (wild-type) IC50 (nM) |

| SKI-DV2-43 [3] | Pyrido[2,3-d]pyrimidine | Varied (not isobutyl) | 4.3 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-substituted-2-aminopyrimidines.

Reaction Scheme:

Materials:

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Ethyl 2-(ethoxymethylidene)-4-methylpentanoate (can be synthesized from ethyl 4-methylpentanoate and triethyl orthoformate)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol. To this solution, add guanidine hydrochloride (1 equivalent).

-

Addition of the β-ketoester equivalent: Slowly add ethyl 2-(ethoxymethylidene)-4-methylpentanoate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of concentrated HCl.

-

Extraction: Evaporate the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-isobutylpyrimidin-2-amine Derivatives

This protocol describes the palladium-catalyzed cross-coupling of 2-chloro-5-isobutylpyrimidine with an aryl amine.

Reaction Scheme:

Materials:

-

2-Chloro-5-isobutylpyrimidine (can be synthesized from 5-isobutyluracil)

-

Aryl amine of choice

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Schlenk tube or other inert atmosphere reaction vessel

Procedure:

-

Reaction setup: In a glovebox or under a stream of argon, add 2-chloro-5-isobutylpyrimidine (1 equivalent), the aryl amine (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to a Schlenk tube.

-

Solvent addition: Add anhydrous toluene or dioxane to the Schlenk tube.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 3: In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Recombinant human PLK4 enzyme

-

ATP

-